![molecular formula C21H21N7O B2517762 (E)-2-氨基-N-丁基-1-((吡啶-2-基亚甲基)氨基)-1H-吡咯并[2,3-b]喹喔啉-3-甲酰胺 CAS No. 839700-45-7](/img/structure/B2517762.png)
(E)-2-氨基-N-丁基-1-((吡啶-2-基亚甲基)氨基)-1H-吡咯并[2,3-b]喹喔啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a heterocyclic compound with potential biological activities. It has been synthesized using two methods: classical trimethylamine and magnesium oxide nanoparticles (MgO NPs) as catalysts . The compound’s structure and properties have been characterized using FT-IR, 1H-NMR, and 13C-NMR spectra.
Synthesis Analysis
The compound was synthesized using two methods: classical trimethylamine and MgO NPs as catalysts. The use of nanocatalysts like MgO NPs has gained attention for the synthesis of bioactive compounds .
Molecular Structure Analysis
The molecular formula of this compound is C21H21N7O, with a molecular weight of 387.447 g/mol. The crystal structure of a related compound, (S,E)-3-((pyridin-2-ylmethylene)amino)-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one monohydrate, has been reported .
Physical And Chemical Properties Analysis
科学研究应用
合成方法
研究的重点是开发针对复杂结构化合物的有效合成方法,包括喹喔啉和吡咯并喹啉,它们在结构上与所讨论的化合物相关。这些方法通常旨在提高产率,减少反应时间,并使用环境友好的条件。例如,N-吡啶-2-基甲基和N-喹啉-2-基甲基取代的乙烷-1,2-二胺的合成突出了在靶向递送机制中创建有用金属配合物的潜力,可能适用于类似化合物 (Yang 等人,2017).
生物活性
与目标化合物密切相关的喹喔啉和吡咯并喹啉因其多样的药理活性而闻名。研究已经合成和表征了各种衍生物,以探索它们在药理学中的潜在用途,展示出显着的抗菌、抗炎和可能的抗精神病活性。例如,制备了连接到吡啶甲酰胺部分的新杂环,并显示出广泛的活性,表明所讨论的化合物具有类似的潜力 (Nabila 等人,2017).
材料科学
已经研究了具有喹喔啉核心的化合物的材料性能,例如在超支化聚合物和导电材料的制造中。这些研究提供了有关如何利用喹喔啉的结构特征来生产具有理想电学、光学和热性能的材料的见解,这可以扩展到所讨论化合物的应用 (Baek 等人,2003).
属性
IUPAC Name |
2-amino-N-butyl-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-2-3-11-24-21(29)17-18-20(27-16-10-5-4-9-15(16)26-18)28(19(17)22)25-13-14-8-6-7-12-23-14/h4-10,12-13H,2-3,11,22H2,1H3,(H,24,29)/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYLZPBYKHEDGP-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。